2-Methoxyquinoxaline 4-oxide

Description

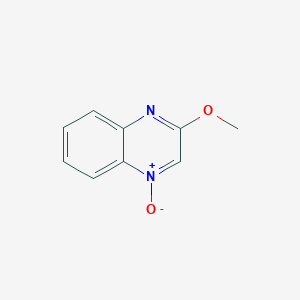

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-oxidoquinoxalin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODWRNFLLLIINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325903 | |

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18916-46-6 | |

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methoxyquinoxaline 4-oxide" fundamental properties

An In-depth Technical Guide on the Core Properties of 2-Methoxyquinoxaline 4-oxide

Abstract

Quinoxaline N-oxides are a prominent class of nitrogen-containing heterocyclic compounds recognized for their extensive biological activities.[1] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its fundamental properties. The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data. Furthermore, it delves into the biological significance and mechanisms of action characteristic of this compound class, including their roles as bioreductive prodrugs in antimicrobial and anticancer applications. Detailed experimental methodologies for synthesis and key biological assays are provided to support researchers, scientists, and drug development professionals.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry.[1][2] The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides significantly enhances the biological profile of these molecules.[1][3] Quinoxaline 1,4-dioxides (QdNOs) and their mono-N-oxide analogues have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.[1][4]

The N-oxide functional groups are critical to their mechanism of action. These compounds often act as prodrugs, undergoing bioreduction in hypoxic (low oxygen) environments—characteristic of solid tumors and various bacterial infections—to generate reactive radical species.[1] These radicals can induce DNA damage, leading to cell death. This selective activation in hypoxic cells provides a targeted therapeutic approach. This guide consolidates the core technical information on this compound, offering a foundational resource for its study and application in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, calculated values provide reliable estimates for research purposes.

Physicochemical Data

| Property | Value | Source/Note |

| IUPAC Name | This compound | - |

| CAS Number | 18916-46-6 | [5] |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| SMILES | COc1c--INVALID-LINK--c2ccccc2n1 | [5] |

| InChI Key | MODWRNFLLLIINR-UHFFFAOYSA-N | [5] |

| Octanol/Water Partition Coefficient (logP) | 0.877 | Crippen Calculated Property[5] |

| Water Solubility (log₁₀WS in mol/l) | -4.69 | Crippen Calculated Property[5] |

Spectroscopic Data

| Technique | Data (Expected/Inferred from Analogues) |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (-OCH₃, singlet, δ ~4.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Methoxy carbon (-OCH₃, δ ~55 ppm), Carbonyl-like carbon adjacent to N-oxide. |

| IR (KBr, cm⁻¹) | Aromatic C-H stretch (~3050-3100), C=N and C=C ring stretch (~1500-1620), N-O stretch (~1250-1350), C-O-C stretch (~1020-1220).[6] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 176.[8][9] |

Synthesis and Characterization

The synthesis of quinoxaline N-oxides is well-established, with the Beirut reaction being a primary and versatile method.[2]

Synthesis of Quinoxaline N-Oxides via Beirut Reaction

The Beirut reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound, to form the quinoxaline 1,4-dioxide ring system.[2][6] A general protocol, adapted for the synthesis of related structures, is presented below.[6]

Experimental Protocol:

-

Preparation of Anion: To a solution of an appropriate β-dicarbonyl precursor (1.6 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at 0–5 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.6 mmol) with stirring.

-

Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

-

Addition of Benzofuroxan: Cool the mixture back to 0–5 °C. Slowly add a solution of benzofuroxan (1.5 mmol) in anhydrous THF (3 mL).

-

Cyclization: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the resulting solid product. Dissolve the solid in water and adjust the pH to be acidic with a suitable acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous solution with chloroform or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography.[6]

Biological Activity and Mechanism of Action

Quinoxaline N-oxides are renowned for their potent biological activities, primarily as antimicrobial and anticancer agents.[1][4] Their efficacy is intrinsically linked to their unique mechanism of action.

Bioreductive Activation and Cytotoxicity

The N-oxide groups are the key functional moiety for the biological activity of these compounds.[1] In the low-oxygen environment characteristic of solid tumors or anaerobic/microaerophilic bacteria, intracellular reductase enzymes reduce the N-oxide group. This one-electron reduction generates a highly reactive radical anion.[1] This radical species can directly, or through the generation of other reactive oxygen species (ROS), cause significant damage to cellular macromolecules, most notably DNA, leading to single- and double-strand breaks and subsequent cell death.[1]

Furthermore, some quinoxaline 1,4-dioxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that is stabilized under hypoxic conditions and promotes tumor angiogenesis and metastasis. Its inhibition represents another important pathway for the anticancer effects of this compound class.

Experimental Methodologies

Standardized assays are crucial for evaluating the biological efficacy of this compound. Detailed protocols for determining antimicrobial and cytotoxic activity are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[10][11]

Protocol:

-

Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5×10⁵ CFU/mL.[11]

-

Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]

-

Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] Optionally, a viability indicator like resazurin can be added to aid in visualization.[14]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[15][16]

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined optimal density (e.g., 5×10³ to 1×10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16][17]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Perform serial dilutions in the culture medium. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[18]

-

MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (150 µL/well), to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[16] Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinoxaline derivatives and heterocyclic N-oxides should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[16]

References

- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline, 2-methyl- [webbook.nist.gov]

- 9. 2-Methylquinoxaline-1,4-dioxide [webbook.nist.gov]

- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. protocols.io [protocols.io]

- 14. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 15. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]

- 16. 2.8. MTT assay for cell viability [bio-protocol.org]

- 17. journals.ekb.eg [journals.ekb.eg]

- 18. texaschildrens.org [texaschildrens.org]

2-Methoxyquinoxaline 4-oxide: A Technical Guide on the Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline N-oxides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects. While extensive research has focused on quinoxaline 1,4-di-N-oxides (QdNOs), the specific mechanisms of action for mono-N-oxide derivatives such as 2-Methoxyquinoxaline 4-oxide remain less defined. This technical guide synthesizes the current understanding of the mechanism of action of the broader class of quinoxaline N-oxides and extrapolates the putative mechanisms for this compound. The core of their activity is believed to lie in their bioreductive activation, particularly under hypoxic conditions, leading to the generation of reactive radical species that can induce cellular damage, primarily targeting DNA.

Introduction

Quinoxalines are bicyclic heterocyclic compounds formed from the fusion of a benzene and a pyrazine ring. The N-oxidation of the pyrazine nitrogen atoms to form quinoxaline N-oxides significantly enhances their biological activities.[1] These compounds have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. The primary focus of research has been on quinoxaline 1,4-di-N-oxides (QdNOs), which are known to act as bioreductive prodrugs.[2] This guide will focus on the probable mechanism of action of this compound, a mono-N-oxide derivative, by drawing parallels with its better-studied di-N-oxide counterparts.

Putative Mechanism of Action: Bioreductive Activation

The central hypothesis for the mechanism of action of quinoxaline N-oxides is their ability to undergo enzymatic reduction, a process that is significantly enhanced in hypoxic environments, such as those found in solid tumors and certain bacterial infections.[3][4] This selective activation is a key feature that makes these compounds attractive as targeted therapies.

Single-Electron Reduction

The proposed activation pathway initiates with a single-electron reduction of the N-oxide moiety, catalyzed by various intracellular reductases. This reduction results in the formation of a radical anion. In the case of this compound, this process would occur at the N-4 oxide position.

Generation of Reactive Oxygen Species (ROS) and DNA Damage

The formed radical anion can then undergo a series of reactions, including protonation, to generate a neutral radical. This radical species, or subsequently formed reactive oxygen species (ROS) and hydroxyl radicals, are capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5][6][7] This DNA damage is a primary contributor to the cytotoxic and antimicrobial effects of this class of compounds. The upregulation of DNA repair systems in response to treatment with quinoxaline 1,4-dioxides further supports the hypothesis of DNA damage as a key mechanism.[8]

The following diagram illustrates the proposed bioreductive activation pathway.

Caption: Proposed bioreductive activation of this compound.

Role of Hypoxia

The selective toxicity of quinoxaline N-oxides towards hypoxic cells is a critical aspect of their therapeutic potential.[3][4] In well-oxygenated (normoxic) cells, the initially formed radical anion can be rapidly re-oxidized back to the parent compound by molecular oxygen, creating a futile cycle and preventing the accumulation of toxic radicals. However, under hypoxic conditions, the lower oxygen tension allows for the accumulation of the radical species, leading to enhanced cytotoxicity.

This differential effect is quantified by the hypoxic cytotoxicity ratio (HCR), which is the ratio of the drug concentration required to produce the same level of cell death under aerobic versus hypoxic conditions.

The logical relationship governing the hypoxia-selectivity is depicted below.

Caption: Differential activity under normoxic and hypoxic conditions.

Influence of the 2-Methoxy Substituent

The electronic properties of substituents on the quinoxaline ring can significantly influence the biological activity. Structure-activity relationship (SAR) studies on quinoxaline 1,4-di-N-oxides have generally shown that electron-withdrawing groups enhance activity.[1][2] This is attributed to an increase in the reduction potential, making the compound more susceptible to bioreduction.

The methoxy group at the 2-position is an electron-donating group. Based on the established SAR for QdNOs, this would be predicted to decrease the reduction potential and potentially lower the biological activity compared to analogues with electron-withdrawing substituents. However, the precise impact of the methoxy group on the activity of a mono-N-oxide like this compound requires specific experimental validation.

Other Potential Mechanisms

While DNA damage via bioreductive activation is the most widely accepted mechanism, other cellular targets may also be involved.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Some quinoxaline 1,4-di-N-oxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1 is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is implicated in tumor progression and angiogenesis. By reducing HIF-1α levels, these compounds can disrupt the adaptive response of cancer cells to the hypoxic microenvironment. It is plausible that this compound could also exert its effects, at least in part, through this pathway.

Quantitative Data

Due to the limited research specifically on this compound, no quantitative data such as IC50 or MIC values are readily available in the reviewed literature. The table below is provided as a template for when such data becomes available.

| Compound | Cell Line / Organism | Assay Condition | IC50 / MIC (µM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Treat the cells of interest with varying concentrations of this compound under both normoxic and hypoxic conditions for a defined period.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Hypoxic Cytotoxicity Assay

This assay determines the selective toxicity of a compound to cells under low oxygen conditions.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates.

-

Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 0.1% O2) and another set in a standard normoxic incubator (21% O2).

-

Compound Treatment: After allowing the cells to equilibrate, add a serial dilution of this compound to both sets of plates.

-

Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours).

-

Cell Viability Assessment: Determine cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.

-

Data Analysis: Calculate the IC50 values for both hypoxic and normoxic conditions and determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).

The following diagram outlines the workflow for determining the Hypoxic Cytotoxicity Ratio.

Caption: Experimental workflow for HCR determination.

Conclusion

The mechanism of action of this compound is likely to be consistent with that of other quinoxaline N-oxides, primarily involving bioreductive activation to generate DNA-damaging radical species. This activity is expected to be more pronounced under hypoxic conditions. The presence of an electron-donating methoxy group at the 2-position may modulate its reduction potential and overall efficacy. Further experimental studies are necessary to fully elucidate the specific cellular targets and signaling pathways affected by this compound and to quantify its biological activity. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quinoxaline 1,4-di-N-oxide derivative induces DNA oxidative damage not attenuated by vitamin C and E treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 2-Methoxyquinoxaline 4-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methoxyquinoxaline 4-oxide, alongside a plausible synthetic protocol. Due to the limited availability of direct experimental data for this specific isomer in reviewed literature, this guide leverages data from closely related analogs to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally similar quinoxaline N-oxides and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.9 - 4.1 | Singlet | - | OCH₃ |

| ~7.5 - 7.8 | Multiplet | - | Aromatic CH |

| ~8.0 - 8.3 | Multiplet | - | Aromatic CH |

| ~8.5 - 8.7 | Doublet of Doublets | - | H-5 |

| ~9.0 - 9.2 | Singlet | - | H-3 |

Note: The chemical shifts are referenced to a standard solvent like CDCl₃. The N-oxide group is expected to cause a downfield shift of the adjacent protons, particularly H-3 and H-5.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~53 - 56 | OCH₃ |

| ~115 - 145 | Aromatic CH & Quaternary C |

| ~150 - 155 | C-2 |

| ~158 - 162 | C-8a |

Note: The carbons attached to the nitrogen and oxygen atoms (C-2 and C-8a) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| ~1620 - 1580 | Strong | C=N and C=C stretching vibrations |

| ~1350 - 1250 | Strong | N-O stretching vibration |

| ~1250 - 1000 | Strong | C-O-C stretching vibrations |

| ~850 - 750 | Strong | C-H out-of-plane bending |

Note: The N-O stretching band is a characteristic feature of N-oxides.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| [M]+ | High | Molecular Ion |

| [M-16]+ | Moderate | Loss of oxygen from the N-oxide |

| [M-CH₃]+ | Moderate | Loss of a methyl group |

| [M-OCH₃]+ | Moderate | Loss of a methoxy group |

| [M-CO]+ | Low | Loss of carbon monoxide |

Note: The fragmentation pattern of N-oxides often involves the characteristic loss of an oxygen atom ([M-16]).

Experimental Protocols

Synthesis of 2-Methoxyquinoxaline

A common method for synthesizing 2-alkoxyquinoxalines is through the nucleophilic substitution of a halogenated precursor, such as 2-chloroquinoxaline.

Materials:

-

2-Chloroquinoxaline

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Inert solvent (e.g., Dimethylformamide - DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-chloroquinoxaline in an inert solvent like DMF.

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxyquinoxaline.

N-oxidation to this compound

The selective oxidation of one of the nitrogen atoms in the quinoxaline ring can be achieved using a suitable oxidizing agent. The regioselectivity of the oxidation (to the 1- or 4-position) can be influenced by the substituent at the 2-position and the reaction conditions.

Materials:

-

2-Methoxyquinoxaline

-

m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid

-

Dichloromethane (DCM) or another suitable inert solvent

-

Sodium bicarbonate solution

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-methoxyquinoxaline in a suitable solvent like DCM.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at a low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product may contain a mixture of the 1-oxide and 4-oxide isomers. Purify the desired this compound using column chromatography.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6)

Despite a comprehensive search of available scientific literature and chemical databases, detailed technical information specifically for 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6) is exceptionally scarce. This document summarizes the available data and provides a broader context based on related quinoxaline N-oxide compounds. It is important to note that the lack of specific experimental data, in-depth biological studies, and detailed spectroscopic analyses for this particular compound prevents the creation of a comprehensive technical guide as initially intended.

Chemical and Physical Properties

What little information is available for this compound is primarily computational. These properties provide a basic physicochemical profile of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | Cheméo[1] |

| Molecular Weight | 176.17 g/mol | Cheméo[1] |

| CAS Number | 18916-46-6 | Cheméo[1][2] |

| LogP (Octanol/Water Partition Coefficient) | 0.877 | Cheméo (Calculated)[1] |

| Water Solubility (logS) | -4.69 | Cheméo (Calculated)[1] |

| McGowan's Characteristic Volume (McVol) | 126.150 ml/mol | Cheméo (Calculated)[1] |

Synthesis and Characterization

No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, general synthetic strategies for quinoxaline N-oxides can provide a theoretical framework for its preparation.

General Synthetic Approaches for Quinoxaline N-Oxides

The most common method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction .[3][4][5] This reaction typically involves the condensation of a benzofuroxan with a β-dicarbonyl compound or an enamine.[3][6] To synthesize a mono-N-oxide like this compound, a potential strategy could involve the selective deoxygenation of a corresponding 1,4-di-N-oxide or a more controlled oxidation of the parent 2-methoxyquinoxaline.

Another approach could be the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a quinoxaline 4-oxide precursor with a methoxide source. The reactivity of the quinoxaline ring is enhanced by the N-oxide group, making it more susceptible to nucleophilic attack.[3][7][8][9]

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found. For context, general spectral characteristics of related quinoxaline derivatives are described below.

-

Infrared (IR) Spectroscopy: Quinoxaline derivatives typically show characteristic bands for C-H stretching of the aromatic ring in the region of 3100-3000 cm⁻¹.[10] The C=N stretching vibration is expected in the 1630-1600 cm⁻¹ region, and C-N stretching is typically observed around 1150-1130 cm⁻¹.[10] For N-oxide derivatives, the N-O stretching vibration is a key feature, often appearing in the 1350-1250 cm⁻¹ region.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of quinoxaline derivatives, the aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm). The chemical shifts are influenced by the substituents on the ring.

-

Mass Spectrometry: The mass spectra of quinoxaline N-oxides often show a characteristic loss of an oxygen atom ([M+H-16]⁺).[12]

Biological Activity and Mechanism of Action

There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the broader class of quinoxaline 1,4-di-N-oxides is well-documented to possess a wide range of biological activities, including:

-

Antimicrobial Activity: Many quinoxaline 1,4-di-N-oxide derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[1][13][14]

-

Anticancer Activity: Several substituted quinoxaline 1,4-di-N-oxides have been investigated as potential anticancer agents. Their mechanism of action is often linked to their ability to act as bioreductive prodrugs, which are activated under hypoxic conditions (a common feature of solid tumors) to generate cytotoxic species.[7][13]

-

Antiprotozoal Activity: Quinoxaline derivatives have also shown promise as agents against various protozoan parasites.[1][13]

It is plausible that this compound, as a mono-N-oxide, may exhibit some of these biological properties, but this remains to be experimentally verified.

Experimental Protocols and Signaling Pathways

Due to the lack of published research on this compound, no experimental protocols or established signaling pathways can be provided. Research on related quinoxaline 1,4-di-N-oxides suggests that their anticancer effects can be mediated through the hypoxia-inducible factor-1α (HIF-1α) pathway. However, it is not known if this compound interacts with this or any other signaling pathway.

Conclusion

The available information on this compound (CAS 18916-46-6) is extremely limited and confined to computationally derived physicochemical properties. There is a significant gap in the scientific literature regarding its synthesis, spectroscopic characterization, biological activity, and mechanism of action. Future research is required to elucidate the properties and potential applications of this specific quinoxaline derivative. This document serves to highlight the current knowledge gap and provide a general context based on the broader family of quinoxaline N-oxides. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish its chemical and biological profile.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide [mdpi.com]

- 5. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Methoxyquinoxaline 4-oxide and the Broader Class of Quinoxaline N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Methoxyquinoxaline 4-oxide and explores the general synthesis and biological significance of the broader class of quinoxaline N-oxides. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource by summarizing the well-established knowledge of this important class of heterocyclic compounds.

Core Compound Data: this compound

The fundamental molecular and chemical properties of this compound are summarized below. This data provides a foundational understanding of the compound for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 18916-46-6 | [1][2] |

| InChI Key | MODWRNFLLLIINR-UHFFFAOYSA-N | [1] |

| SMILES | COc1c--INVALID-LINK--c2ccccc2n1 | [1] |

The Chemistry and Synthesis of Quinoxaline N-Oxides

Quinoxaline N-oxides are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse biological activities.[3][4][5] The introduction of an N-oxide functional group enhances the chemical reactivity and biological profile of the quinoxaline scaffold.

General Synthesis: The Beirut Reaction

A widely employed and efficient method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction.[3][6] This reaction typically involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone or β-keto ester.[3][6] The reaction proceeds via a nucleophilic attack of the enolate on the benzofurazan N-oxide, followed by cyclization and dehydration to yield the quinoxaline 1,4-di-N-oxide core.

Below is a generalized workflow for the synthesis of quinoxaline 1,4-di-N-oxides, illustrating the key steps of the Beirut reaction.

Biological Significance and Therapeutic Potential

-

Antibacterial Agents: Quinoxaline 1,4-dioxides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][7][8] Some derivatives have also shown promise as antimycobacterial agents against Mycobacterium tuberculosis.[7][8]

-

Anticancer Agents: The N-oxide moieties can be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic species that can damage DNA and other cellular components. This selective activation makes them attractive candidates for cancer therapy.[4]

-

Antiprotozoal Agents: Various quinoxaline N-oxide derivatives have been investigated for their efficacy against parasitic protozoa, including those responsible for malaria, leishmaniasis, and trypanosomiasis.[4][7]

-

Antiviral and Antifungal Agents: Research has also indicated the potential of these compounds in combating viral and fungal infections.[5][8]

The biological activity of quinoxaline 1,4-dioxides is often attributed to the presence of the N-oxide groups, which can participate in bioreductive activation processes. The substitution pattern on the quinoxaline ring, such as the methoxy group in this compound, can significantly influence the compound's physicochemical properties and biological activity.[9]

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Elucidation of its synthesis and biological profile could provide valuable insights for the development of novel therapeutic agents. The established synthetic routes and the known biological potential of the quinoxaline N-oxide scaffold provide a strong foundation for future investigations into this and related compounds.

References

- 1. Quinoxaline, 2-methoxy-, 4-oxide (CAS 18916-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Quinoxaline, 2-methoxy-, 4-oxide | 18916-46-6 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxaline N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline N-oxides, a fascinating class of nitrogen-containing heterocyclic compounds, have carved a significant niche in medicinal chemistry and drug development. Characterized by a quinoxaline core with one or two N-oxide moieties, these compounds exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[1][2][3] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions to generate DNA-damaging radicals, makes them particularly compelling candidates for novel therapeutics, especially in oncology.[4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of quinoxaline N-oxides, offering valuable insights for researchers in the field.

A Historical Timeline of Discovery and Development

The journey of quinoxaline N-oxides from initial observation to their status as a "privileged scaffold" in drug discovery has been marked by key discoveries spanning several decades.

-

1938-1943: The Dawn of Biological Activity: The investigation into the biological properties of quinoxaline 1,4-dioxides began with the discovery of the antibacterial activity of iodinin, a structurally related natural product, in 1938.[3] This was followed by a seminal 1943 report by H. McIlwain, which described the pronounced antibacterial properties of synthetic quinoxaline 1,4-dioxides, laying the groundwork for future research.[1][2]

-

1965: A Synthetic Breakthrough - The Beirut Reaction: For many years, the synthesis of quinoxaline 1,4-dioxides was primarily achieved through the direct oxidation of quinoxaline derivatives, a method often hampered by low yields.[6][7] A major advancement came in 1965 when M.J. Haddadin and C.H. Issidorides developed a more efficient method for their synthesis: the heterocyclization of benzofuroxans with enols or enamines, now famously known as the Beirut reaction.[6][7] This reaction remains a cornerstone in the synthesis of this class of compounds.

-

Late 1960s: Veterinary Applications: The potent antibacterial properties of quinoxaline N-oxides led to their development for veterinary applications. In 1967, Bayer synthesized Olaquindox [2-(N-2′-hydroxyethyl-carbamoyl)-3-methyl quinoxaline 1,4-di-N-oxide], and in 1968, Pfizer developed Carbadox [hydrazine carboxylic acid (2-quinoxalinyl-methylene) methyl ester 1,4-di-N-oxide].[1][2] Both were used as antibacterial growth promoters in animal feed.[1][8][9]

-

1970s-1980s: Unraveling the Mechanism of Action: Research during this period began to shed light on the mode of action of quinoxaline N-oxides. In 1978, Suter et al. discovered that these compounds inhibit DNA synthesis, particularly in anaerobic environments.[2] This observation was a critical step towards understanding their hypoxia-selective nature.

-

1990s-Present: Hypoxia-Selective Anticancer Agents: The discovery of their selective toxicity towards hypoxic cells, which are prevalent in solid tumors, sparked significant interest in their potential as anticancer agents.[5] This has led to the synthesis and evaluation of numerous derivatives with improved potency and selectivity, solidifying the status of the quinoxaline 1,4-di-N-oxide scaffold as a promising platform for the development of new therapeutics against a range of diseases.[6][10][11]

Synthetic Methodologies

The synthesis of quinoxaline N-oxides is dominated by two primary strategies: direct oxidation of the quinoxaline core and the Beirut reaction.

Direct Oxidation of Quinoxalines

The direct oxidation of a pre-formed quinoxaline ring system is a straightforward approach to obtaining the corresponding N-oxides. However, this method can suffer from low yields and lack of selectivity, often producing a mixture of mono- and di-N-oxides.[6]

A highly efficient method for the direct oxidation of quinoxalines to their N,N'-dioxides utilizes a complex of hypofluorous acid with acetonitrile (HOF·CH3CN).[12]

-

Preparation of the Oxidizing Agent: A mixture of 10% F2 in N2 is bubbled through a solution of acetonitrile and water at -10 °C until a saturated solution of HOF·CH3CN is obtained.

-

Oxidation Reaction: The quinoxaline derivative is dissolved in chloroform. The freshly prepared HOF·CH3CN solution is added dropwise to the quinoxaline solution at room temperature with vigorous stirring.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired quinoxaline N-oxide or N,N'-dioxide.

The Beirut Reaction

The Beirut reaction, developed in 1965, is the most significant and widely used method for the synthesis of quinoxaline 1,4-dioxides.[6][7] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan oxide) with a compound containing an active methylene group, such as a β-diketone, β-ketoester, or enamine.[1][13]

The following is a general procedure for the synthesis of quinoxaline 1,4-di-N-oxide derivatives via the Beirut reaction.[11][13]

-

Reaction Setup: A solution of the appropriate benzofuroxan-N-oxide (1 equivalent) is prepared in a suitable solvent, such as dry chloroform or methanol, in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Addition of Reagents: The β-dicarbonyl compound (1.1 equivalents) is added to the solution. A base, such as triethylamine or gaseous ammonia, is then introduced as a catalyst.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to afford the pure quinoxaline 1,4-di-N-oxide.

Quantitative Data on Synthesis

The yields of quinoxaline N-oxide synthesis can vary significantly depending on the chosen method and the specific substrates used.

| Synthetic Method | Reactants | Product | Yield (%) | Reference |

| Direct Oxidation (HOF·CH3CN) | Quinoxaline | Quinoxaline N,N'-dioxide | 95 | [12] |

| Direct Oxidation (HOF·CH3CN) | 2-Methylquinoxaline | 2-Methylquinoxaline N,N'-dioxide | 93 | [12] |

| Beirut Reaction | Benzofuroxan N-oxide, Diethyl malonate | 2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide | 63.9 | [13] |

| Beirut Reaction | Benzofuroxan N-oxide, Diisopropyl malonate | 2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide | 83.2 | [13] |

| Beirut Reaction | Benzofuroxan N-oxide, Ditertbutyl malonate | 2-Carbo-tert-butoxy-3-hydroxyquinoxaline-di-N-oxide | 72.5 | [13] |

| Beirut Reaction (Microwave) | 4-Nitrobenzofuroxan, Ethyl benzoylacetate | Ethyl 2-benzoyl-7-nitroquinoxaline-3-carboxylate 1,4-dioxide | 92 | [11] |

Mechanism of Action: Hypoxia-Selective DNA Damage

A key feature that makes quinoxaline N-oxides attractive as therapeutic agents is their ability to be selectively activated in hypoxic environments, which are characteristic of solid tumors and certain bacterial infections.[2][5]

The proposed mechanism involves the bioreduction of the N-oxide groups by intracellular reductases, such as cytochrome P450 reductase.[2] This one-electron reduction generates a radical anion intermediate. Under normoxic (oxygen-rich) conditions, this radical anion is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide radical. However, under hypoxic (low-oxygen) conditions, the lifetime of the radical anion is prolonged, allowing it to undergo further transformations.[2][4]

This can involve protonation to form a neutral radical, which can then abstract hydrogen atoms from the DNA backbone, leading to strand breaks.[2] Alternatively, the radical intermediate can fragment to produce highly reactive hydroxyl radicals (•OH), which are potent DNA-damaging agents.[2] The resulting DNA damage triggers cellular responses, including the activation of DNA repair pathways such as the SOS response in bacteria and homologous recombination in mammalian cells.[2][14] If the damage is too extensive, it leads to cell death.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic Pathways

Caption: Overview of the two primary synthetic routes to quinoxaline N-oxides.

Mechanism of the Beirut Reaction

Caption: Stepwise mechanism of the Beirut reaction for quinoxaline-1,4-di-N-oxide synthesis.

Hypoxia-Selective Activation and DNA Damage

Caption: Differential fate of quinoxaline N-oxides under normoxic versus hypoxic conditions.

Conclusion

The discovery and development of quinoxaline N-oxides represent a compelling chapter in the history of medicinal chemistry. From their early recognition as potent antibacterial agents to their current status as promising hypoxia-selective anticancer drug candidates, these compounds have continually demonstrated their therapeutic potential. A thorough understanding of their history, synthetic methodologies, and mechanism of action is crucial for the rational design and development of new and more effective quinoxaline N-oxide-based therapeutics. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thepigsite.com [thepigsite.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoxaline 4-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Methoxyquinoxaline 4-oxide. Due to the limited experimental data for this specific compound in publicly accessible literature, this guide combines calculated physicochemical properties with established, generalized experimental protocols applicable to quinoxaline N-oxide derivatives. This approach offers a robust framework for researchers to assess and determine the key parameters essential for drug development and scientific investigation.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, computational models provide valuable estimates for its fundamental properties. These calculated values serve as a preliminary guide for experimental design.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₈N₂O₂ | - | - |

| Molecular Weight | 176.17 | g/mol | - |

| log10 of Water Solubility (logS) | -4.69 | mol/L | Calculated |

| Octanol/Water Partition Coefficient (logP) | 0.877 | - | Calculated |

Note: The water solubility is a calculated value and should be experimentally verified.

Solubility Profile

The calculated logS value suggests that this compound is poorly soluble in water. The positive logP value indicates a preference for lipophilic environments over aqueous ones. For drug development purposes, understanding its solubility in various pharmaceutically relevant solvents is crucial.

General Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in various solvents.

Objective: To determine the saturation concentration of this compound in different solvents at a constant temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique.

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable technique to determine the concentration of the dissolved compound.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Stability Profile

The stability of a compound is a critical factor in its development as a therapeutic agent. Quinoxaline N-oxides are known to be sensitive to certain conditions, particularly light. Therefore, a comprehensive stability assessment under various stress conditions is essential.

General Considerations for Stability of Quinoxaline N-Oxides

-

pH Stability: Quinoxaline di-N-oxide derivatives are generally more stable in neutral solutions compared to acidic or alkaline conditions.

-

Photostability: Many quinoxaline N-oxides are known to be photochemically unstable and can degrade upon exposure to light. Solutions should be protected from light and used promptly after preparation.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B).

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) and protect them from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect the formation of any degradation products.

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation of the compound over time using HPLC.

Objective: To evaluate the stability of the compound in solid form and in solution when exposed to elevated temperatures.

Procedure:

-

Solid State: Store a known quantity of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

-

Solution State: Prepare a solution of the compound and store it at an elevated temperature.

-

At various time points, analyze the samples to determine the extent of degradation.

Objective: To determine the light sensitivity of the compound, following ICH Q1B guidelines.

Procedure:

-

Expose samples of the compound (both in solid state and in solution) to a light source that provides a combination of UV and visible light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the assessment of solubility and stability of a research compound like this compound.

Caption: Workflow for assessing the solubility and stability of a chemical compound.

The Core Biological Activities of Quinoxaline 1,4-Dioxides: A Technical Guide for Drug Development Professionals

Abstract

Quinoxaline 1,4-dioxides (QdNOs) represent a versatile class of heterocyclic N-oxides with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery.[1][2] This technical guide provides an in-depth analysis of the multifaceted biological activities of QdNOs, with a primary focus on their roles as antibacterial, anticancer, and antiparasitic agents. A key characteristic of many QdNOs is their bioreductive activation, particularly under hypoxic conditions, which renders them selectively toxic to anaerobic bacteria and hypoxic tumor cells.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Quinoxaline 1,4-dioxides are aromatic heterocyclic compounds characterized by a quinoxaline core with two N-oxide functional groups.[5] This structural feature is crucial for their biological activity, as the N-oxide groups can be enzymatically reduced, especially in low-oxygen environments, to generate reactive oxygen species (ROS) and other radical species that induce cellular damage.[1][4] This mechanism of action forms the basis for their potent antimicrobial and anticancer properties.[2][3] Derivatives of this class have found clinical applications as antibacterial drugs and are also utilized in agriculture.[1][2] The growing body of research highlights their potential for developing novel therapeutics against challenging diseases, including drug-resistant bacterial infections, solid tumors, and various parasitic diseases.[1][2]

Antibacterial Activity

Quinoxaline 1,4-dioxides have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[4][6] The antibacterial effect is largely attributed to the bioreduction of the N-oxide groups by bacterial reductases, leading to the production of ROS, which in turn causes DNA damage and inhibition of DNA and RNA synthesis.[1][4]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline 1,4-dioxide derivatives against various bacterial and fungal strains.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide | Candida krusei | 0.4 | [7] |

| 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide | Candida krusei | 1.9 | [7] |

| 2-phenylsulfonyl-substituted quinoxaline 1,4-dioxide (82a,b) | Enterococcus faecalis, Enterococcus faecium | 0.4 - 1.9 | [8] |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Streptococcus pneumoniae | 0.12 | [6] |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Aspergillus fumigatus | 0.24 | [6] |

| Iron Complex [Fe(L4)(3)] (L4: R1 = H, R2 = CF3) | Mycobacterium tuberculosis H37Rv | 0.78 | [7] |

| Quinoxaline-2-carboxamide derivative (85) | Mycobacterium tuberculosis | 0.14 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of quinoxaline 1,4-dioxide compounds against bacterial strains.

Materials:

-

Quinoxaline 1,4-dioxide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Compound Preparation: Prepare a stock solution of the quinoxaline 1,4-dioxide compound in DMSO. A series of twofold dilutions are then prepared in CAMHB to achieve the desired concentration range.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Microplate Inoculation: Add 50 µL of the appropriate compound dilution to each well of the 96-well plate. Subsequently, add 50 µL of the prepared bacterial inoculum to each well. Include positive controls (inoculum without compound) and negative controls (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be carried out in an anaerobic chamber.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring absorbance with a microplate reader.

Anticancer Activity

A significant area of research for quinoxaline 1,4-dioxides is their potential as anticancer agents, particularly for solid tumors.[3] Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to conventional radiation and chemotherapy.[3][9] QdNOs are bioreductively activated under these hypoxic conditions, leading to selective killing of cancer cells in this resistant environment.[3][9]

Mechanism of Action in Hypoxic Tumor Cells

The anticancer activity of many quinoxaline 1,4-dioxides is intrinsically linked to the hypoxic tumor microenvironment. Under hypoxic conditions, cellular reductases, such as cytochrome P450 reductase, reduce the N-oxide groups of the QdNOs. This one-electron reduction generates a radical anion, which can then lead to the formation of cytotoxic reactive oxygen species (ROS) that cause DNA damage and induce apoptosis. Furthermore, some QdNOs have been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of tumor cell adaptation to hypoxia, angiogenesis, and metastasis.[10][11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected quinoxaline 1,4-dioxide derivatives against various cancer cell lines.

| Compound | Cell Line | Condition | IC50 (µM) | Reference |

| 2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ) | T-84 (colon cancer) | Oxic | >100 | [3] |

| 2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ) | T-84 (colon cancer) | Hypoxic | 1 | [3] |

| 2-benzoyl-3-phenyl derivative (BPQ) | T-84 (colon cancer) | Oxic | 40 | [3] |

| 2-benzoyl-3-phenyl derivative (BPQ) | T-84 (colon cancer) | Hypoxic | 20 | [3] |

| 2-acyl-3-methyl-derivative (AMQ) | T-84 (colon cancer) | Oxic | >120 | [3] |

| 2-acyl-3-methyl-derivative (AMQ) | T-84 (colon cancer) | Hypoxic | 30 | [3] |

| Compound 9c | HepG2 (liver cancer) | Not specified | 1.9 µg/mL | [12] |

| Compound 8a | HepG2 (liver cancer) | Not specified | 2.9 µg/mL | [12] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., T-84, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline 1,4-dioxide compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with various concentrations of the quinoxaline 1,4-dioxide compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24-72 hours. For hypoxic studies, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiparasitic Activity

Quinoxaline 1,4-dioxides have also emerged as a promising class of compounds for the treatment of various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.[2][7][13] Their mechanism of action against parasites is also believed to involve reductive activation and the generation of oxidative stress.[7]

Quantitative Antiparasitic Data

The following table provides a summary of the antiparasitic activity of several quinoxaline 1,4-dioxide derivatives.

| Compound | Target Parasite | IC50 | Reference |

| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | Leishmania peruviana | 8.9 µM | [7] |

| Piperazine linked QdNO | Leishmania infantum | 5.7 µM | [7] |

| 2-carbonitrile derivative 89a | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [1] |

| 2-carbonitrile derivative 89b | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [1] |

| Compound T-069 | Giardia lamblia | 0.0014 µM | [5] |

Experimental Protocol: In Vitro Antimalarial Assay

This protocol describes a typical in vitro assay to evaluate the activity of quinoxaline 1,4-dioxide compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human O+ erythrocytes

-

RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin

-

Quinoxaline 1,4-dioxide compounds

-

SYBR Green I dye

-

96-well microtiter plates

-

CO₂/O₂ incubator

Procedure:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation and Plating: Prepare serial dilutions of the test compounds in the complete medium and add them to the wells of a 96-well plate.

-

Infection and Incubation: Add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to the wells containing the compounds. Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion

Quinoxaline 1,4-dioxides continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against bacteria, cancer cells, and parasites, often mediated by a unique bioreductive mechanism of action, make them a compelling scaffold for further drug development efforts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and advance the therapeutic applications of this promising class of molecules. Further investigations into structure-activity relationships, mechanisms of resistance, and in vivo efficacy are warranted to fully realize the clinical potential of quinoxaline 1,4-dioxides.

References

- 1. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

In-depth Technical Guide: 2-Methoxyquinoxaline 4-oxide and the Broader Landscape of Quinoxaline N-Oxides in Research

Disclaimer: Information specifically pertaining to "2-Methoxyquinoxaline 4-oxide" is exceptionally limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of quinoxaline N-oxides, offering insights into their synthesis, biological activities, and potential research applications. The methodologies and data presented are for the general class of compounds and should be adapted and validated for the specific case of this compound.

Introduction

Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have garnered significant attention in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the quinoxaline scaffold can dramatically modulate the compound's physicochemical properties and biological activity. Quinoxaline N-oxides are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential research applications of quinoxaline N-oxides, with a conceptual focus on this compound.

Synthesis of Quinoxaline N-Oxides

The primary and most versatile method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut Reaction . This reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a β-dicarbonyl compound or other active methylene compounds. The reaction can be catalyzed by bases such as triethylamine or sodium hydride.

While a specific protocol for this compound is not available, a general synthetic approach can be extrapolated. The synthesis would likely involve the reaction of a methoxy-substituted benzofuroxan with an appropriate active methylene compound. The mono-N-oxide could potentially be obtained through selective reduction of the corresponding di-N-oxide or by direct oxidation of the parent quinoxaline.

General Experimental Protocol for Beirut Reaction:

-

To a stirred solution of an appropriate active methylene compound (e.g., a β-ketoester or malonate derivative) in a suitable solvent (e.g., tetrahydrofuran or ethanol), a base (e.g., sodium hydride or triethylamine) is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the enolate.

-

A solution of the corresponding benzofuroxan in the same solvent is then added dropwise to the reaction mixture at 0-5 °C.

-

The reaction is allowed to proceed at room temperature for several hours to days, with the progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-